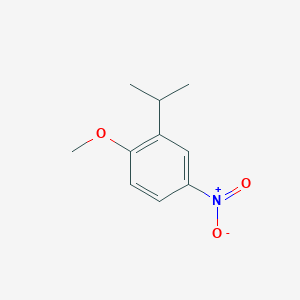

2-Isopropyl-1-methoxy-4-nitrobenzene

Übersicht

Beschreibung

2-Isopropyl-1-methoxy-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an isopropyl group, a methoxy group, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene typically involves a multi-step process:

Friedel-Crafts Alkylation:

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as bromine, iron(III) bromide catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 2-Isopropyl-1-methoxy-4-aminobenzene.

Substitution: this compound derivatives with various substituents.

Oxidation: 2-Carboxy-1-methoxy-4-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-1-methoxy-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-1-methoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups:

Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

Methoxy Group: Donates electron density to the benzene ring, affecting the compound’s overall electronic properties.

Isopropyl Group: Provides steric hindrance, impacting the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methoxy-4-nitrobenzene: Lacks the isopropyl group, resulting in different reactivity and properties.

2-Isopropyl-1-methoxybenzene: Lacks the nitro group, affecting its chemical behavior and applications.

2-Isopropyl-4-nitrobenzene: Lacks the methoxy group, leading to variations in its electronic properties and reactivity.

Uniqueness

2-Isopropyl-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

Overview

2-Isopropyl-1-methoxy-4-nitrobenzene, also known by its CAS number 1706-81-6, is an organic compound belonging to the nitrobenzene class. Its structure includes an isopropyl group, a methoxy group, and a nitro group attached to a benzene ring. This unique combination of functional groups imparts distinctive chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and toxicology.

The synthesis of this compound typically involves several steps:

- Friedel-Crafts Alkylation : Introduction of the isopropyl group.

- Methoxylation : Addition of the methoxy group via nucleophilic substitution.

- Nitration : Incorporation of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.

These steps are crucial for achieving the desired compound with specific biological activities.

The biological activity of this compound is primarily influenced by its functional groups:

- Nitro Group : Acts as an electron-withdrawing group, enhancing the compound's electrophilic character.

- Methoxy Group : Provides electron density to the benzene ring, affecting its reactivity.

- Isopropyl Group : Contributes steric hindrance, influencing interactions with biological targets.

Toxicological Studies

Recent studies have highlighted the compound's potential toxicity and carcinogenic properties. Chronic exposure in animal models has shown significant adverse effects:

- Weight Changes : Significant reductions in body weight were observed in both male and female subjects at high doses (≥2000 ppm) .

- Organ Weights : Increased organ weights (lungs, kidneys, liver) were noted, indicating systemic toxicity .

- Hematological Effects : Anemia was observed, characterized by decreased red blood cell counts and hemoglobin concentrations .

Carcinogenic Potential

Research indicates that this compound may induce tumors in various organs:

- Liver Tumors : A significant increase in hepatocellular adenomas and carcinomas was reported in treated rats .

- Testicular Tumors : Elevated incidences of benign interstitial cell tumors were observed in male rats at all tested doses .

Case Studies

A notable case study involved chronic toxicity assessments conducted on rats and mice over extended periods. The findings revealed dose-dependent increases in tumor incidence, highlighting the compound's potential as a carcinogen . The study emphasized the need for careful handling and regulation due to its hazardous nature.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Key Functional Groups | Notable Biological Activity |

|---|---|---|

| 1-Methoxy-4-nitrobenzene | Methoxy, Nitro | Lower toxicity; used as an intermediate |

| 2-Isopropyl-1-methoxybenzene | Isopropyl, Methoxy | Non-carcinogenic; used in fragrances |

| 2-Isopropyl-4-nitrobenzene | Isopropyl, Nitro | Moderate toxicity; limited applications |

This comparison illustrates how variations in functional groups can significantly influence biological behavior and toxicity profiles.

Eigenschaften

IUPAC Name |

1-methoxy-4-nitro-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNOXOUAIAUFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564460 | |

| Record name | 1-Methoxy-4-nitro-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-81-6 | |

| Record name | 1-Methoxy-4-nitro-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.